molecular formula C16H28N2OS B14602470 4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL CAS No. 59429-64-0

4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL

Cat. No.: B14602470
CAS No.: 59429-64-0
M. Wt: 296.5 g/mol
InChI Key: MVNIDKGBLINCRI-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the ethylamino and hexylsulfanyl groups. Common reagents used in these reactions include ethylamine, hexylthiol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods such as chromatography and crystallization are essential to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL
  • 4-[(Ethylamino)methyl]-5-[(butylsulfanyl)methyl]-2-methylpyridin-3-OL
  • 4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-ethylpyridin-3-OL

Uniqueness

4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

CAS No.

59429-64-0

Molecular Formula

C16H28N2OS

Molecular Weight

296.5 g/mol

IUPAC Name

4-(ethylaminomethyl)-5-(hexylsulfanylmethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C16H28N2OS/c1-4-6-7-8-9-20-12-14-10-18-13(3)16(19)15(14)11-17-5-2/h10,17,19H,4-9,11-12H2,1-3H3

InChI Key

MVNIDKGBLINCRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCC1=CN=C(C(=C1CNCC)O)C

Origin of Product

United States

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